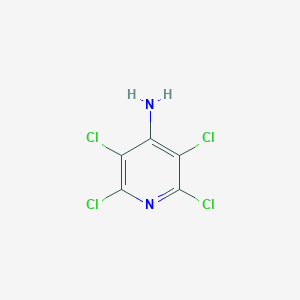

2,3,5,6-Tetrachloropyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl4N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLQYBDXWJHBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176159 | |

| Record name | 4-Pyridinamine, 2,3,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2176-63-8 | |

| Record name | 4-Pyridinamine, 2,3,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, 2,3,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrachloropyridin-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,5,6-Tetrachloropyridin-4-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3,5,6-Tetrachloropyridin-4-amine

This guide provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical properties, reactivity profiles, synthesis methodologies, and safety protocols. The insights herein are grounded in established chemical principles and supported by authoritative data to facilitate its application in research and development.

This compound, with CAS Registry Number 2176-63-8, is a solid, highly chlorinated pyridine derivative.[1][2] The molecular structure consists of a pyridine ring substituted with four chlorine atoms and an amino group at the 4-position. The dense halogenation and the presence of the amino group create a unique electronic environment that dictates its physical properties and chemical behavior. The high melting point suggests a stable, well-ordered crystalline lattice structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2176-63-8 | [1] |

| Molecular Formula | C₅H₂Cl₄N₂ | [3][4] |

| Molecular Weight | 231.89 g/mol | [3][4] |

| Melting Point | 212 °C | [4] |

| Boiling Point (Predicted) | 333.8 ± 37.0 °C | [4] |

| Density (Predicted) | 1.746 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -3.41 ± 0.50 | [4] |

| Appearance | Solid | |

| Synonyms | 4-Amino-2,3,5,6-tetrachloropyridine, Tetrachloropyridin-4-amine | [4] |

graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="-1.04,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.04,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.04,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="1.04,0.6!", fontcolor="#202124"];

// Define substituent nodes Cl_C2 [label="Cl", pos="-2.0,-0.1!", fontcolor="#34A853"]; Cl_C3 [label="Cl", pos="-2.0,-1.3!", fontcolor="#34A853"]; NH2_C4 [label="NH₂", pos="0,-2.4!", fontcolor="#4285F4"]; Cl_C5 [label="Cl", pos="2.0,-1.3!", fontcolor="#34A853"]; Cl_C6 [label="Cl", pos="2.0,-0.1!", fontcolor="#34A853"];

// Draw bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];

// Draw substituent bonds C2 -- Cl_C2; C3 -- Cl_C3; C4 -- NH2_C4; C5 -- Cl_C5; C6 -- Cl_C6;

// Add double bonds (approximated) edge [style=bold]; N1 -- C6; C2 -- C3; C4 -- C5; }

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing Pathways

While direct synthesis routes for this compound are not extensively detailed in public literature, its synthesis can be inferred from established methods for related polychlorinated pyridines. A plausible and common industrial approach involves the modification of a readily available, more highly chlorinated precursor.

One logical precursor is pentachloropyridine . The synthesis would involve a nucleophilic aromatic substitution (SₙAr) reaction where the chlorine atom at the 4-position is displaced by an amino group. The 4-position is the most activated site for nucleophilic attack in pentachloropyridine due to resonance stabilization of the Meisenheimer intermediate.

Hypothetical Synthesis Protocol:

-

Reaction Setup: In a sealed, pressure-rated reactor, charge pentachloropyridine and a suitable solvent (e.g., N-Methyl-2-pyrrolidone or dimethyl sulfoxide).

-

Amination: Introduce an ammonia source, such as aqueous ammonia or ammonia gas, in molar excess.[5] The use of a copper catalyst may be required to facilitate the substitution.

-

Heating: Heat the mixture under pressure to a temperature typically ranging from 150-200°C. The reaction is driven by the high temperature and pressure, which overcomes the activation energy for the SₙAr reaction.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the consumption of pentachloropyridine is complete.

-

Work-up and Isolation: After cooling, the reaction mixture is quenched with water, causing the product to precipitate. The solid is collected by filtration, washed with water to remove residual salts and solvent, and then dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or toluene to yield high-purity this compound.

Caption: Plausible synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the electron-donating amino group and the four strongly electron-withdrawing chlorine atoms.

-

Pyridine Ring: The four chlorine atoms render the pyridine ring extremely electron-deficient. This has two major consequences:

-

Deactivation to Electrophilic Aromatic Substitution (SₑAr): The ring is highly resistant to reactions with electrophiles.

-

Basicity of Ring Nitrogen: The electron-withdrawing effect significantly reduces the basicity of the pyridine ring nitrogen, making it a very weak base (predicted pKa of the conjugate acid is -3.41).[4] Protonation or alkylation at this site is difficult compared to pyridine itself.

-

-

Amino Group: The exocyclic amino group is the primary center of reactivity.

-

Basicity: While the amino group is electron-donating, its basicity is also suppressed by the inductive effect of the chlorinated ring. It will still behave as a base, but a weaker one than aniline.

-

Nucleophilicity: It can act as a nucleophile, undergoing reactions typical of aromatic amines such as acylation, sulfonylation, and diazotization, although reaction conditions may need to be more forcing than for standard anilines.

-

The pyridine core is a common scaffold in many FDA-approved drugs due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.[6] Derivatives of chlorinated pyridines are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals.[7][8] The reactivity of this molecule makes it a versatile building block for introducing a tetrachloropyridyl moiety.

Caption: Key reactivity sites on this compound.

Safety, Handling, and Toxicology

Proper handling of this compound is critical due to its potential toxicity. Safety data sheets for the compound and related chlorinated pyridines provide essential guidance.

Table 2: Hazard Identification and Precautionary Measures

| Hazard Class | GHS Statement | Precautionary Measures | Source |

| Acute Oral Toxicity | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P316: IF SWALLOWED: Get emergency medical help immediately. | [1] |

| Acute Dermal/Inhalation Toxicity | H311+H331: Toxic in contact with skin or if inhaled (by analogy) | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing. | [3][9] |

| Skin/Eye Irritation | May cause irritation (by analogy) | P280: Wear eye protection/face protection.IF ON SKIN: Wash with plenty of soap and water.IF IN EYES: Rinse cautiously with water for several minutes. | [10][11] |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects (by analogy) | P273: Avoid release to the environment. | [12][13] |

Handling Protocol:

-

Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[10] Do not allow the product to enter drains.

Conclusion

This compound is a specialized chemical intermediate whose properties are defined by its heavily chlorinated pyridine core and its reactive amino group. Its electron-deficient aromatic system and nucleophilic amine functionality make it a valuable, albeit challenging, building block for complex molecular targets in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and hazardous properties is paramount for its safe and effective utilization in a research and development setting. The data and protocols presented in this guide serve as a foundational resource for scientists working with this compound.

References

- This compound (C007B-606425). Cenmed Enterprises. [Link]

- 2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda6-sulfanylidene]amino}pyridine. PubChem. [Link]

- 2,3,5,6-Tetrachloropyridine. PubChem. [Link]

- 3-Amino-2,4,5,6-tetrachloropyridine. PubChem. [Link]

- WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - 2,3,5,6-Tetrachloropyridine. Toxicology Excellence for Risk Assessment (TERA). [Link]

- Process for producing 2,3,5,6-tetrachloropyridine.

- Preparation of 2,3,5-trichloropyridine.

- 2,3,5,6-Tetrachloropyridine - Hazardous Agents. Haz-Map. [Link]

- 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine. NIST WebBook. [Link]

- MSDS of 4-Aminopyridine-2,3,5,6-d4. Capot Chemical. [Link]

- Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.

- Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.

- 4-Aminopyridine Safety D

- This compound Chemical Properties. Chongqing Chemdad Co.. [Link]

- Reactivity of 4-Aminopyridine with Halogens and Interhalogens.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

- Amine Reactivity.

- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives.

- A decade of pyridine-containing heterocycles in US FDA approved drugs. PubMed Central. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 2176-63-8 [chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | 1134-04-9 [smolecule.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. tera.org [tera.org]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

2,3,5,6-Tetrachloropyridin-4-amine CAS number 2176-63-8

An In-depth Technical Guide to 2,3,5,6-Tetrachloropyridin-4-amine (CAS No. 2176-63-8) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. It delves into the compound's synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications, with a focus on the underlying chemical principles that guide its use in a laboratory setting.

Strategic Overview: The Significance of a Polychlorinated Pyridine Scaffold

This compound belongs to the class of highly halogenated pyridines, which are of significant interest in medicinal and agrochemical research. The dense chlorine substitution dramatically influences the electronic properties of the pyridine ring, rendering it highly susceptible to nucleophilic substitution reactions. The presence of the 4-amino group provides a versatile handle for a wide array of chemical transformations, including cross-coupling reactions, making this molecule a valuable building block for the synthesis of more complex, biologically active compounds.[1] The strategic importance of this scaffold lies in its potential to serve as a core structure for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[2][3][4]

Synthesis Pathway: A Mechanistic Approach

The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, pentachloropyridine. The rationale behind this approach is the exceptional activation of the pyridine ring towards nucleophilic attack by the five electron-withdrawing chlorine atoms.

The Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism in highly halogenated pyridines proceeds via a two-step addition-elimination pathway.[5] A nucleophile, in this case, ammonia or an ammonia equivalent, attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which stabilizes the intermediate.[7] Subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the substituted product. Computational studies have shown that for displacements on pentachloropyridine, Meisenheimer intermediates are key, and the reaction does not proceed via a concerted mechanism.[6]

Regioselectivity: The Predominance of 4-Substitution

A critical aspect of the synthesis is the high regioselectivity of the nucleophilic attack at the C4 position of pentachloropyridine. This is because the negative charge in the Meisenheimer intermediate formed upon attack at the C4 position can be more effectively delocalized onto the ring nitrogen atom compared to attack at the C2 or C3 positions. This superior stabilization of the intermediate for C4-attack lowers the activation energy for this pathway, making it the major product.[7][8]

Caption: Generalized workflow for the SNAr synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of nucleophilic aromatic substitution on polychlorinated heteroaromatics.

Objective: To synthesize this compound from pentachloropyridine.

Materials:

-

Pentachloropyridine

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Pressurized reaction vessel (autoclave)

-

Standard laboratory glassware

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a suitable autoclave, charge pentachloropyridine (1.0 eq). Add ethanol as a solvent to facilitate dissolution of the starting material. The choice of a polar protic solvent like ethanol is crucial as it can solvate both the starting material and the ammonia.

-

Addition of Nucleophile: Add an excess of aqueous ammonia (e.g., 10-20 eq). The large excess of the nucleophile is employed to drive the reaction to completion and to neutralize the HCl byproduct.

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to 150-180 °C for 12-24 hours. The elevated temperature and pressure are necessary to overcome the activation energy of the reaction.

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

-

Isolation: The resulting aqueous slurry will contain the product and ammonium chloride. Isolate the solid product by filtration and wash thoroughly with water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use and characterization of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 2176-63-8 | [9] |

| Molecular Formula | C₅H₂Cl₄N₂ | [10] |

| Molecular Weight | 231.9 g/mol | [10] |

| Melting Point | 212 °C | ChemicalBook |

| Boiling Point | 333.8±37.0 °C (Predicted) | ChemicalBook |

| Density | 1.746±0.06 g/cm³ (Predicted) | ChemicalBook |

| Appearance | Solid | [10] |

Spectroscopic Characterization

1H NMR Spectroscopy:

-

NH₂ Signal: A broad singlet is expected in the region of 4.0-6.0 ppm. The chemical shift and broadness are influenced by hydrogen bonding and the rate of proton exchange.

-

Aromatic Protons: There are no aromatic protons on the pyridine ring, so no signals are expected in the 7.0-9.0 ppm region.

13C NMR Spectroscopy:

-

The spectrum will be characterized by five distinct signals for the pyridine ring carbons.

-

The carbon atom attached to the amino group (C4) will be shifted upfield compared to the other carbon atoms due to the electron-donating effect of the amino group.

-

The carbon atoms attached to the chlorine atoms (C2, C3, C5, C6) will be deshielded and appear downfield.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[11]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: Strong absorptions corresponding to C-Cl stretching are expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected to be an odd number, consistent with the "nitrogen rule" for a compound with an even number of nitrogen atoms.[11] However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks. The relative intensities of these peaks will depend on the number of chlorine atoms.

-

Fragmentation: Fragmentation may involve the loss of chlorine atoms or the cleavage of the pyridine ring.

Reactivity and Synthetic Utility

The dual functionality of this compound—the reactive amino group and the highly chlorinated pyridine ring—makes it a versatile intermediate for the synthesis of a diverse range of derivatives.

Reactions at the Amino Group

The 4-amino group can undergo a variety of standard transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Cross-Coupling Reactions: The N-H bond can participate in various transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides.[12]

Substitution of Chlorine Atoms

Despite the presence of the electron-donating amino group, the remaining chlorine atoms on the pyridine ring are still activated towards further nucleophilic substitution, albeit to a lesser extent than in pentachloropyridine. This allows for the sequential and regioselective introduction of other functional groups.

Caption: Potential reaction pathways for derivatization.

Applications in Drug Discovery

While this compound is not a therapeutic agent itself, its value lies in its role as a scaffold for the synthesis of potentially bioactive molecules. The pyridine core is a common motif in many approved drugs.[2][13] By using this compound as a starting point, medicinal chemists can systematically modify the structure to explore structure-activity relationships (SAR). For instance, derivatives of this compound could be synthesized and tested for a variety of biological activities, including but not limited to:

-

Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core.

-

Antimicrobial Agents: The pyridine scaffold is present in numerous antibacterial and antifungal compounds.

-

CNS-active Agents: A wide range of neurotransmitter receptor modulators contain pyridine rings.

Safety and Handling

Hazard Identification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[10]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded.[10]

-

Handling: Avoid breathing dust, vapor, mist, or gas. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash thoroughly after handling.[10]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its synthesis is well-grounded in the principles of nucleophilic aromatic substitution, and its reactivity allows for a broad scope of derivatization. For researchers and drug development professionals, this compound offers a robust platform for the creation of novel chemical entities with the potential for diverse pharmacological activities. Adherence to strict safety protocols is paramount when handling this toxic compound.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Wiley-VCH. (2007). Supporting Information.

- Ren, Y., & Himo, F. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chem. Eur. J., 25(55), 12694-12704.

- (n.d.). Supporting Information. Knowledge UChicago.

- PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. National Center for Biotechnology Information.

- (n.d.). Process for producing 2,3,5,6-tetrachloropyridine. Google Patents.

- Ahmad, S., et al. (2015). Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles. New J. Chem., 39, 1948-1956.

- (n.d.). Process for producing 2,3,5,6-tetrachloropyridine. Google Patents.

- PubChem. (n.d.). 3-Amino-2,4,5,6-tetrachloropyridine. National Center for Biotechnology Information.

- Butler, D. E., et al. (1971). Novel Pharmacological Activity of a Series of Substituted Pyridines. Journal of Medicinal Chemistry, 14(7), 575-579.

- (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube.

- (n.d.). Preparation method of 2,3,5,6-tetrachloropyridine. Eureka | Patsnap.

- Gangapuram, M., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Molecules, 21(10), 1289.

- Redda, K. K., et al. (2018). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 25(2), 214-230.

- (n.d.). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- Gair, S., & Moody, C. J. (1988). A convenient synthesis of 2,3,5,6-tetrahalogenopyridines and of 3,5-bis(alkylthio)pyridines from 2,6-diaminopyridine. Journal of the Chemical Society, Chemical Communications, (1), 48-49.

- Redda, K. K., et al. (2020). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores.

- (n.d.). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. Google Patents.

- (n.d.). Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. European Patent Office.

- Redda, K. K., et al. (2020). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores.

- (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive.

- (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube.

- (n.d.). This compound (C007B-606426). Cenmed Enterprises.

- PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine-4-thiol. National Center for Biotechnology Information.

- (n.d.). Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. NIST WebBook.

- Li, J., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Org. Chem. Front., 9(2), 520-548.

- (2004). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synthetic Communications, 34(18), 3411-3419.

- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – An Asian Journal, 13(17), 2418-2422.

Sources

- 1. Buy 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | 1134-04-9 [smolecule.com]

- 2. Novel pharmacological activity of a series of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Regiochemistry of nucleophilic substitution of pentachloropyridine with N and O bidentate nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound | 2176-63-8 [chemicalbook.com]

- 10. cenmed.com [cenmed.com]

- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

2,3,5,6-Tetrachloropyridin-4-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,3,5,6-Tetrachloropyridin-4-amine

Executive Summary

This technical guide provides a comprehensive examination of this compound, a highly functionalized heterocyclic compound. Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the molecule's physicochemical properties, a plausible synthetic route, and its detailed molecular structure as elucidated by modern spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide leverages established principles of spectroscopy and data from closely related analogues to present a robust and predictive structural analysis. Key safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Significance

This compound, also known as 4-Amino-2,3,5,6-tetrachloropyridine, is a chlorinated pyridine derivative.[1] Its structure, featuring a primary amine group and four chlorine atoms on the pyridine ring, makes it a potentially valuable, though sterically hindered, building block in synthetic organic chemistry. The electron-withdrawing nature of the chlorine atoms significantly influences the electron density of the pyridine ring and the basicity of the amino group, dictating its reactivity. Analogous aminopyridines are recognized for their versatile reactivity and are employed in the development of compounds with potential antimicrobial and anti-cancer activities.[2]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental design.

| Property | Value | Reference |

| CAS Number | 2176-63-8 | [1][3][4] |

| Molecular Formula | C₅H₂Cl₄N₂ | [1][4] |

| Molecular Weight | 231.89 g/mol | [1] |

| Melting Point | 212 °C | [1] |

| Boiling Point | 333.8 ± 37.0 °C (Predicted) | [1] |

| Density | 1.746 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -3.41 ± 0.50 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

While specific industrial-scale synthesis routes for this compound are not prominently detailed in public literature, a logical approach involves the nucleophilic aromatic substitution of pentachloropyridine. The amination of highly halogenated pyridines is a known synthetic strategy.[5] The C4 position (para to the ring nitrogen) is highly activated towards nucleophilic attack, making it the most probable site for substitution.

Proposed Synthetic Pathway: Amination of Pentachloropyridine

The most plausible synthesis involves the reaction of pentachloropyridine with an ammonia source, such as aqueous ammonia or ammonia in a sealed vessel, under elevated temperature and pressure. The solvent choice is critical and could range from water to polar aprotic solvents to facilitate the reaction.

Protocol 3.2: Representative Experimental Synthesis

Causality: This protocol is designed to favor the selective substitution at the C4 position. A sealed reaction vessel is necessary to maintain the concentration of the volatile ammonia nucleophile and to reach the temperatures required to overcome the activation energy for substitution on the electron-deficient ring.

-

Reactor Setup : To a 100 mL high-pressure steel autoclave, add pentachloropyridine (10.0 g, 39.8 mmol) and 50 mL of concentrated aqueous ammonia (28-30%).

-

Sealing and Heating : Seal the autoclave securely. Place it in a heating mantle behind a protective blast shield.

-

Reaction : Heat the vessel to 180°C with vigorous stirring. Maintain this temperature for 12-18 hours. The internal pressure will increase significantly; ensure the reactor is rated for the expected conditions.

-

Cooling and Workup : Allow the reactor to cool completely to room temperature. Carefully vent any residual pressure.

-

Isolation : Open the reactor and transfer the resulting slurry to a beaker. Neutralize the mixture carefully with 6M HCl until the pH is approximately 7. The solid product will precipitate.

-

Purification : Filter the crude product using a Büchner funnel and wash thoroughly with deionized water (3 x 50 mL) to remove any ammonium salts.

-

Drying : Dry the collected solid in a vacuum oven at 60°C to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene if necessary.

Visualization of Synthesis Workflow

Caption: 2D structure of this compound.

Crystallography and Intermolecular Interactions

No published crystal structure for this compound was identified. However, the crystal structure of the related compound, 4-amino-3,5-dichloropyridine, provides valuable insight. In its solid state, molecules are assembled through N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine ring nitrogen of an adjacent molecule, forming supramolecular chains. [2]These chains are further stabilized by offset π–π stacking interactions between the pyridine rings. [2]It is highly probable that this compound adopts a similar crystal packing motif, dominated by strong hydrogen bonding and aromatic stacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, its NMR spectra are predicted to be remarkably simple.

-

¹H NMR : The only protons are on the primary amine group (-NH₂). These would likely appear as a single, potentially broad peak in the region of 3.5-5.0 ppm. The exact chemical shift and peak shape would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. [6]* ¹³C NMR : The C₂ᵥ symmetry results in only three expected signals for the five carbon atoms in the pyridine ring.

-

C4 (C-NH₂) : This carbon would appear as one distinct signal.

-

C3/C5 (C-Cl) : These two equivalent carbons would produce a single signal.

-

C2/C6 (C-Cl) : These two equivalent carbons, adjacent to the ring nitrogen, would produce a third signal, likely shifted further downfield due to the nitrogen's deshielding effect.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. For this primary aromatic amine, the following vibrations are expected:

-

N-H Stretching : As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region. [7]These correspond to the asymmetric and symmetric N-H stretching modes. [6]* N-H Bending : A characteristic "scissoring" vibration for the -NH₂ group should appear in the 1580-1650 cm⁻¹ range. [7]* C-N Stretching : The stretching vibration for the aromatic C-N bond is expected to be strong and appear in the 1250-1335 cm⁻¹ region. [7]* C-Cl Stretching : Strong absorptions corresponding to C-Cl bond stretching are expected in the fingerprint region, typically below 850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition.

-

Nitrogen Rule : The molecule contains two nitrogen atoms (an even number). Therefore, its molecular ion (M⁺) peak will have an even mass-to-charge (m/z) ratio. [6]* Molecular Ion and Isotopic Pattern : The calculated molecular weight is 231.89 g/mol . The mass spectrum will exhibit a highly characteristic isotopic cluster for the molecular ion due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most abundant peak in this cluster (corresponding to C₅H₂³⁵Cl₄N₂) would be at m/z 230. The cluster will show peaks at M, M+2, M+4, M+6, and M+8 with a distinctive intensity ratio, providing unambiguous confirmation of four chlorine atoms.

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Observation | Rationale |

| ¹H NMR | -NH₂ Protons | ~3.5-5.0 ppm (broad singlet) | Chemical exchange and H-bonding. |

| ¹³C NMR | Aromatic Carbons | 3 distinct signals | C₂ᵥ symmetry makes C2/C6 and C3/C5 pairs equivalent. |

| IR | N-H Stretch | Two bands at ~3300-3500 cm⁻¹ | Primary amine symmetric & asymmetric stretches. [6][7] |

| IR | N-H Bend | One band at ~1580-1650 cm⁻¹ | Primary amine scissoring vibration. [7] |

| MS | Molecular Ion (M⁺) | m/z 230 (most abundant peak) | Corresponds to C₅H₂³⁵Cl₄N₂. |

| MS | Isotopic Cluster | M, M+2, M+4, M+6, M+8 | Characteristic pattern for a molecule with four chlorine atoms. |

Workflow for Structural Verification

Caption: Logical workflow for the comprehensive structural verification of the target molecule.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

-

Primary Hazards : The compound is toxic if swallowed, toxic in contact with skin, and toxic if inhaled. [4][8] * H301 : Toxic if swallowed

-

H311 : Toxic in contact with skin

-

H331 : Toxic if inhaled

-

-

Handling :

-

Always use in a well-ventilated area or a chemical fume hood. [9] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [9] * Avoid breathing dust, fumes, or vapors. [9] * Wash hands thoroughly after handling. [8] * Do not eat, drink, or smoke in areas where the chemical is handled or stored. [8]* Emergency Response : In case of ingestion, seek immediate emergency medical help. [8]If the substance comes into contact with skin, wash immediately with plenty of soap and water. [9]

-

Conclusion

This compound is a symmetrically substituted pyridine with well-defined, albeit predictable, structural and spectroscopic properties. Its planar, electron-deficient aromatic system and primary amine functionality are its key chemical features. While experimental data is sparse, analysis based on foundational spectroscopic principles and comparison with close structural analogues allows for a confident characterization of its molecular structure. The pronounced toxicity of the compound necessitates strict adherence to safety protocols during its handling and use. This guide serves as a foundational resource for scientists intending to utilize this compound in further research and development.

References

- Cenmed Enterprises. (n.d.). This compound (C007B-606425).

- Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine.

- Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.

- Google Patents. (n.d.). US4703123A - Process for producing 2,3,5,6-tetrachloropyridine.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- European Patent Office. (n.d.). Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine.

- Chemdad. (n.d.). This compound.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

Sources

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 2176-63-8 [chemicalbook.com]

- 4. cenmed.com [cenmed.com]

- 5. Buy 4-Amino-2,3,5,6-tetrafluoropyridine (EVT-328255) | 1682-20-8 [evitachem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Significance of a Polychlorinated Pyridine Amine

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrachloropyridin-4-amine

This compound (CAS No. 2176-63-8) is a highly substituted pyridine derivative.[1] Its molecular structure, featuring a pyridine core heavily decorated with electron-withdrawing chlorine atoms and an amino group at the C4 position, makes it a valuable intermediate in the synthesis of specialized chemical products. Polychlorinated and aminated pyridines are foundational scaffolds in the development of various agrochemicals, including herbicides and pesticides, due to their ability to interact with specific biological targets.[2][3] For instance, the related compound aminopyralid is a potent selective herbicide used to control broadleaf weeds.[4][5][6] This guide, intended for researchers and development scientists, provides a comprehensive overview of the principal synthetic pathway to this compound, grounded in established chemical principles and supported by procedural examples from patent literature and analogous reactions.

Core Synthesis Strategy: A Two-Stage Pathway

The most logical and industrially relevant pathway to this compound is a two-stage process. This strategy hinges on first preparing the key precursor, 2,3,5,6-tetrachloropyridine, and subsequently introducing the C4-amino group via a nucleophilic aromatic substitution reaction.

-

Stage 1: Precursor Synthesis - Reductive Dechlorination of Pentachloropyridine.

-

Stage 2: Final Product Formation - Nucleophilic Amination of 2,3,5,6-Tetrachloropyridine.

This approach is predicated on the known reactivity of perhalogenated pyridines, where the C4 position is particularly susceptible to modification.[7]

Stage 1: Synthesis of 2,3,5,6-Tetrachloropyridine

The preparation of the tetrachloropyridine intermediate is most effectively achieved through the selective reductive dechlorination of pentachloropyridine. This method is well-documented and offers high conversion and selectivity.[3][7][8]

Causality and Mechanism

The core of this transformation is the use of metallic zinc as a reducing agent. In pentachloropyridine, the pyridine ring is highly electron-deficient due to the inductive effect of the five chlorine atoms. This makes the C4 position the most electrophilic and therefore the most reactive site for nucleophilic attack or, in this case, reductive cleavage.[7] The reaction proceeds by the transfer of electrons from zinc to the pyridine ring, leading to the cleavage of the C4-Cl bond. An ammonium salt is typically used to facilitate the reaction, acting as a proton source and aiding in the dissolution of zinc salts.

Caption: Workflow for the reductive dechlorination of pentachloropyridine.

Experimental Protocol: Reductive Dechlorination

The following protocol is adapted from methodologies described in patent literature for the synthesis of 2,3,5,6-tetrachloropyridine.[8]

Materials:

-

Pentachloropyridine (PCP)

-

Zinc dust

-

Ammonium chloride

-

Acetonitrile

-

Water

Procedure:

-

A reaction vessel is charged with pentachloropyridine, acetonitrile, water, and ammonium chloride.

-

The mixture is stirred to ensure homogeneity.

-

Zinc dust is added to the mixture portion-wise to control the initial exotherm. The amount of zinc should be approximately 1.0 gram-atom per mole of pentachloropyridine to optimize utilization and conversion.[8]

-

The reaction mixture is heated to a target temperature, typically between 60°C and reflux, and maintained for several hours until analysis (e.g., by GC) shows near-complete conversion of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid zinc salts and any unreacted zinc are removed by filtration.

-

The filtrate, containing the desired 2,3,5,6-tetrachloropyridine, can be subjected to distillation or crystallization for purification. The product is a white crystalline solid.[9]

Data Summary: Reaction Parameters

The choice of solvent and temperature significantly impacts reaction efficiency and product yield.

| Parameter | Value | Rationale & Reference |

| Solvent | Acetonitrile, Alkylsulfoxides, Alcohols | Provides good solubility for reactants and facilitates the reaction.[8] |

| Reducing Agent | Zinc Dust | Cost-effective and efficient for selective dechlorination at the C4 position.[3][8] |

| Zn:PCP Molar Ratio | ~1.0 : 1.0 | Optimizes zinc utilization while ensuring high conversion of pentachloropyridine.[8] |

| Temperature | 60°C - 145°C | Balances reaction rate and selectivity. Higher temperatures can lead to over-reduction.[8] |

| PCP Conversion | >95% | High conversion is readily achievable under optimized conditions.[8] |

| Selectivity for TCP | >90% | The C4 position is preferentially reduced over other positions.[8] |

Stage 2: Amination of 2,3,5,6-Tetrachloropyridine

The final step is the introduction of the amino group at the C4 position. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction. While a specific protocol for the amination of 2,3,5,6-tetrachloropyridine is not abundant in readily available literature, the synthesis is highly feasible based on established reactivity principles and analogous transformations of similar perhalogenated heterocycles.[10][11][12]

Causality and Mechanism

The four electron-withdrawing chlorine atoms on the 2,3,5,6-tetrachloropyridine ring strongly activate it towards nucleophilic attack. Ammonia, acting as the nucleophile, will preferentially attack the C4 position, which is electronically analogous to the reactive C4 position in pentachloropyridine. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the chlorine atoms and the ring nitrogen. Subsequent loss of a chloride ion re-aromatizes the ring to yield the final product.

Caption: Proposed workflow for the amination of 2,3,5,6-tetrachloropyridine.

Experimental Protocol: Nucleophilic Amination (Proposed)

This proposed protocol is based on the successful amination of pentafluoropyridine, a chemically similar substrate.[10][11]

Materials:

-

2,3,5,6-Tetrachloropyridine

-

Concentrated Aqueous Ammonia (e.g., 28-30%)

-

Solvent (optional, e.g., THF or Ethanol)

Procedure:

-

In a sealed, pressure-rated reaction vessel, charge 2,3,5,6-tetrachloropyridine.

-

Add concentrated aqueous ammonia. An excess of ammonia is required to act as both the nucleophile and the acid scavenger.

-

The vessel is securely sealed. (Critical Safety Note: This reaction generates pressure and must be conducted in an appropriate apparatus behind a blast shield).

-

The mixture is heated with vigorous stirring. A temperature range of 100-150°C is a logical starting point, analogous to similar transformations.

-

The reaction is maintained at temperature for several hours (e.g., 2-12 hours). Progress should be monitored by a suitable analytical method (e.g., LC-MS or GC-MS) on aliquots taken after cooling.

-

Upon completion, the vessel is cooled completely to room temperature, and the pressure is carefully vented in a fume hood.

-

The resulting suspension or solution is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization, yielding this compound, which has a reported melting point of 212°C.[1]

Alternative Synthetic Considerations

While the described two-stage process is the most direct, other synthetic strategies could be envisioned, although they may be less practical.

-

Alternative Precursor Synthesis: 2,3,5,6-Tetrachloropyridine can also be synthesized by reacting trichloroacetyl chloride with acrylonitrile in the presence of a copper(I) chloride catalyst, though this involves high temperatures and pressures.[9]

-

Alternative Amination Methods: Modern cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools for forming C-N bonds.[13] However, their application to highly chlorinated, electron-poor substrates can be challenging due to potential catalyst inhibition and side reactions. The direct SNAr approach is often more straightforward and economical for such activated systems.

Conclusion

The synthesis of this compound is most effectively approached via a robust, two-stage pathway involving the reductive dechlorination of pentachloropyridine to form the key 2,3,5,6-tetrachloropyridine intermediate, followed by a direct nucleophilic amination. This strategy leverages the inherent reactivity of perhalogenated pyridines and relies on well-understood reaction mechanisms. By carefully controlling reaction parameters, particularly in the high-pressure amination step, researchers can achieve efficient access to this valuable chemical intermediate.

References

- Feng, S., Liu, C., Yang, S., Wang, G., & Liu, Y. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4991.

- Imel, W. F. (1987). U.S. Patent No. 4,703,123. U.S. Patent and Trademark Office.

- Brown, H. L., & Adcock, B. (1978). U.S. Patent No. 4,111,938. U.S. Patent and Trademark Office.

- Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine. (n.d.). PrepChem.com.

- Syracuse Environmental Research Associates, Inc. (2007). Aminopyralid Human Health and Ecological Risk Assessment. USDA Forest Service.

- National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrachloropyridine. PubChem Compound Database.

- Hargreaves, M. K., & Hiran, B. L. (1982). U.S. Patent No. 4,327,216. U.S. Patent and Trademark Office.

- Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube.

- Zhang, S., & Wang, L. (2007). CN Patent No. 1923810A. Google Patents.

- Goliszewska, K., et al. (2023). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications.

- Aminopyralid. (2024). Cultivar Magazine.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). The ChemCollective.

- National Center for Biotechnology Information. (n.d.). Pentachloropyridine. PubChem Compound Database.

- Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal.

- This compound. (n.d.). Chongqing Chemdad Co., Ltd.

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

- Mitchell, A., et al. (2014). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Arkivoc.

- Preparation method of 2,3,5,6-tetrachloropyridine. (n.d.). Patsnap.

- Al-Hokbany, N. S., & Al-Turkistani, A. A. (2016). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 5, 19.

- Sharvit, J., Lubetzky, D., & Pereferkovich, A. A. (1987). EP Patent No. 0239904. Google Patents.

Sources

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 3. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]

- 7. Pentachloropyridine | C5Cl5N | CID 16584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 9. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Buy 4-Amino-2,3,5,6-tetrafluoropyridine (EVT-328255) | 1682-20-8 [evitachem.com]

- 12. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to 2,3,5,6-Tetrachloropyridin-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polychlorinated Pyridine Scaffold

2,3,5,6-Tetrachloropyridin-4-amine, a polysubstituted pyridine derivative, represents a pivotal building block in modern medicinal chemistry and agrochemical synthesis. Its rigid, electron-deficient aromatic core, adorned with multiple chlorine atoms and a strategically positioned amino group, provides a unique scaffold for the development of novel bioactive molecules. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for targeted chemical modifications. This guide offers a comprehensive overview of its synthesis, detailed characterization, and burgeoning applications, particularly in the realm of drug development, providing researchers with the foundational knowledge to harness its full potential.

Synthesis and Mechanism: From Precursor to Product

The primary route to this compound involves a two-step process: the synthesis of the precursor, 2,3,5,6-tetrachloropyridine, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C4 position.

Part 1: Synthesis of the Precursor, 2,3,5,6-Tetrachloropyridine

Several methods have been established for the synthesis of 2,3,5,6-tetrachloropyridine, with the choice of starting material often dictated by availability and scalability.

Method A: From Pentachloropyridine

A common and efficient method involves the selective reduction of pentachloropyridine.[1]

-

Reaction Principle: This process relies on the controlled removal of a single chlorine atom from the pentachloropyridine ring.

-

Experimental Protocol:

-

In a suitable reaction vessel, pentachloropyridine is dissolved in a solvent such as an alkylnitrile (e.g., acetonitrile) or an alkylsulfoxide.[1]

-

An ammonium salt, for instance, ammonium chloride, is added to the mixture.[1]

-

Approximately 0.7 to 1.1 gram atoms of zinc powder per mole of pentachloropyridine are introduced as the reducing agent.[1]

-

The reaction mixture is heated, typically between 78°C and 120°C, and monitored for the conversion of the starting material.[1]

-

Upon completion, the product is isolated and purified using standard techniques like distillation or crystallization.

-

Method B: From Pyridine

Direct chlorination of pyridine offers another pathway, though it can lead to a mixture of chlorinated products.

-

Reaction Principle: This method involves the direct reaction of pyridine with a chlorinating agent, often at elevated temperatures.

-

Experimental Protocol:

-

Pyridine is mixed with a suitable solvent and a chlorinating agent.

-

The reaction is typically carried out at elevated temperatures for a defined period.

-

The desired 2,3,5,6-tetrachloropyridine is then isolated from the resulting mixture of chlorinated pyridines through purification techniques like column chromatography.[2]

-

Method C: From 2,6-Diaminopyridine

A multi-step synthesis starting from 2,6-diaminopyridine provides an alternative route.

-

Reaction Principle: This synthesis involves controlled chlorination followed by a bis-diazotization reaction.

-

Process Overview:

-

Controlled chlorination of 2,6-diaminopyridine yields 2,6-diamino-3,5-dichloropyridine.

-

This intermediate is then subjected to a bis-diazotization reaction to replace the amino groups with chlorine atoms, affording 2,3,5,6-tetrachloropyridine.[3]

-

Caption: Synthetic routes to 2,3,5,6-tetrachloropyridine.

Part 2: Amination of 2,3,5,6-Tetrachloropyridine

The introduction of the amino group at the C4 position is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the tetrachlorinated pyridine ring facilitates the attack of a nucleophile.

-

Reaction Principle: The reaction proceeds via the addition of an amine nucleophile to the electron-deficient pyridine ring, followed by the elimination of a chloride ion. The C4 position is susceptible to nucleophilic attack.

-

Experimental Protocol (General):

-

2,3,5,6-Tetrachloropyridine is dissolved in a suitable high-boiling polar aprotic solvent (e.g., DMF, DMSO).

-

A source of ammonia, such as aqueous ammonia or an ammonium salt, is added in excess.

-

The reaction is heated under pressure in a sealed vessel to drive the substitution.

-

After cooling, the reaction mixture is worked up by pouring it into water, which precipitates the solid product.

-

The crude this compound is then collected by filtration and purified by recrystallization.

-

Sources

An In-Depth Technical Guide to the Physical Properties of 2,3,5,6-Tetrachloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrachloropyridin-4-amine is a polychlorinated aromatic amine with the chemical formula C₅H₂Cl₄N₂. This compound, and its derivatives, are of significant interest in various fields of chemical research and development, particularly as intermediates in the synthesis of agrochemicals and pharmaceuticals. Understanding the fundamental physical properties of this molecule is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of the known physical characteristics of this compound, detailing the experimental methodologies used to determine these properties and offering insights into their implications for laboratory and industrial applications.

Molecular Structure and Identification

The structural integrity of a chemical compound is the foundation of its physical and chemical behavior. The molecular structure of this compound is defined by a pyridine ring heavily substituted with four chlorine atoms and an amino group at the 4-position.

Caption: Molecular structure of this compound.

This high degree of chlorination significantly influences the electronic properties and reactivity of the pyridine ring and the amino group.

Key Identifiers

| Identifier | Value |

| CAS Number | 2176-63-8[1][2] |

| Molecular Formula | C₅H₂Cl₄N₂[2][3] |

| Molecular Weight | 231.89 g/mol [2] |

| Synonyms | 4-Amino-2,3,5,6-tetrachloropyridine, Tetrachloropyridin-4-amine[2] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental procedures, purification methods, and formulation strategies.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and thermal stability of a solid compound. For this compound, a melting point of 212 °C has been reported.[2]

The determination of a precise melting point is a critical step in the characterization of a crystalline solid. The capillary method is a widely accepted and reliable technique for this purpose.

Caption: Workflow for Melting Point Determination.

-

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat transfer throughout the sample, leading to a sharper and more accurate melting point range. Large crystals can melt unevenly, giving a broad and misleading range.

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial. It allows the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting point range.

-

Solubility

The parent compound, 2,3,5,6-tetrachloropyridine, is reported to be very soluble in ether, ethanol, and petroleum ether.[4] The presence of the polar amino group in this compound is expected to increase its polarity compared to the parent pyridine. This suggests that it will likely have some solubility in polar organic solvents. Conversely, the four chlorine atoms contribute to its lipophilic character.

Predicted Solubility Profile:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | Sparingly to Moderately Soluble | The polar nature of the solvent can interact with the amino group. |

| Polar Protic | Methanol, Ethanol | Slightly to Sparingly Soluble | The amino group can participate in hydrogen bonding, but the overall lipophilicity from the chlorinated ring may limit solubility. |

| Nonpolar | Hexane, Toluene | Insoluble to Very Sparingly Soluble | The high polarity of the amino group will likely make it immiscible with nonpolar solvents. |

A systematic approach is necessary to qualitatively and quantitatively determine the solubility of a compound.

Caption: Systematic approach for solubility testing.

-

Trustworthiness of the Protocol: This iterative method provides a self-validating system. By starting with a small amount of solvent and incrementally adding more, a researcher can bracket the solubility within a defined range. For quantitative analysis, the saturated solution can be analyzed by techniques like HPLC or UV-Vis spectroscopy to determine the exact concentration of the dissolved solute.

Acidity/Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in different pH environments, which is particularly important in drug development and biological studies. A predicted pKa value for this compound is -3.41 .[2] This suggests that the compound is a very weak base. The strong electron-withdrawing effect of the four chlorine atoms on the pyridine ring significantly reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its ability to accept a proton.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetrical substitution pattern of the pyridine ring, there are no protons attached to the ring. Therefore, the ¹H NMR spectrum is expected to be very simple, showing a signal for the two protons of the amino group (-NH₂). The chemical shift of this signal would be dependent on the solvent and concentration due to hydrogen bonding effects.

-

¹³C NMR: The ¹³C NMR spectrum would provide more structural information. Due to the symmetry of the molecule, only three distinct signals for the pyridine ring carbons are expected: one for the carbon bearing the amino group (C4), one for the carbons adjacent to the ring nitrogen (C2 and C6), and one for the carbons meta to the ring nitrogen (C3 and C5). The chemical shifts of these carbons will be significantly influenced by the electronegative chlorine and nitrogen substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3500-3300 |

| C=C, C=N (Aromatic Ring) | Stretching | 1600-1450 |

| C-Cl | Stretching | 850-550 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 230, with a characteristic isotopic pattern due to the presence of four chlorine atoms. The fragmentation pattern would likely involve the loss of chlorine atoms and potentially the amino group.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While some key experimental data, particularly spectroscopic and solubility data, remain to be fully elucidated in publicly accessible literature, this guide provides a solid foundation for researchers and scientists working with this compound. The provided experimental protocols offer a framework for the in-house determination of these crucial physical properties, ensuring the accuracy and reliability of future research and development endeavors involving this important chemical intermediate.

References

- Cenmed Enterprises. This compound.

- Chemdad. This compound.

- PubChem. 2,3,5,6-Tetrachloropyridine.

- PubChem. 2,3,5,6-Tetrachloropyridine.

- Toxicology Excellence for Risk Assessment (TERA). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - 2,3,5,6-Tetrachloropyridine.

- PubChem. 3-Amino-2,4,5,6-tetrachloropyridine.

- PubMed. Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives.

- ResearchGate. Bis(4-amino-3,5-dichloropyridinium) tetrachloridomercurate(II).

- PubMed. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists.

- MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

- PubMed. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines.

- NIST WebBook. 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine.

Sources

Navigating the Solubility Landscape of 2,3,5,6-Tetrachloropyridin-4-amine: A Predictive and Practical Guide for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical research, understanding the solubility of active compounds is a cornerstone of successful formulation and development. 2,3,5,6-Tetrachloropyridin-4-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides, presents a significant challenge due to the limited availability of comprehensive, quantitative solubility data in public literature. This guide, designed for researchers, scientists, and drug development professionals, provides a novel approach to navigating this challenge. By leveraging the predictive power of Hansen Solubility Parameters (HSPs) and outlining a robust experimental validation protocol, this document serves as an in-depth technical resource for unlocking the full potential of this important chemical entity.

The Challenge: A Dearth of Quantitative Solubility Data

A thorough review of existing literature reveals a conspicuous absence of specific, quantitative data on the solubility of this compound in a wide range of common organic solvents. While qualitative descriptors such as "very soluble in ether, ethanol, petroleum ether" are found, they lack the precision required for systematic formulation development, reaction optimization, and purification strategies. This data gap necessitates a predictive approach, grounded in sound scientific principles, to guide solvent selection and experimental design.

A Predictive Framework: Harnessing Hansen Solubility Parameters

To address this challenge, we turn to the concept of Hansen Solubility Parameters (HSPs), a powerful tool for predicting the miscibility and solubility of materials.[1] The underlying principle of HSPs is "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Arising from atomic forces.

-

δP (Polar): Stemming from intermolecular dipole moments.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

By estimating the HSPs for this compound and comparing them to the known HSPs of various solvents, we can predict its relative solubility. The "solubility distance" (Ra) between the compound and a solvent in the three-dimensional Hansen space provides a quantitative measure of their compatibility. A smaller Ra value indicates a higher likelihood of good solubility.

Estimating the Hansen Solubility Parameters of this compound

The HSPs for this compound were estimated using the widely recognized group contribution methods of Stefanis-Panayiotou and Van Krevelen-Hoftyzer.[2][3] These methods calculate the HSPs by summing the contributions of the individual functional groups within the molecule.

The molecular structure of this compound was broken down into the following contributing groups:

-

Aromatic CH

-

Aromatic C-Cl

-

Aromatic C-NH2

-

Aromatic Nitrogen

The molar volume (V) of the compound, a critical parameter in the HSP calculation, was estimated based on its molecular weight (231.9 g/mol ) and predicted density.

Based on these calculations, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Physicochemical Properties and Hansen Solubility Parameters for this compound

| Property | Value | Source |

| CAS Number | 2176-63-8 | [2] |

| Molecular Weight | 231.9 g/mol | [4] |

| Melting Point | ~212 °C | [1] |

| Molar Volume (V) | ~115.4 cm³/mol | Estimated |

| Hansen Solubility Parameters (HSP) | ||

| δD (Dispersion) | 19.5 MPa½ | Estimated |

| δP (Polar) | 8.5 MPa½ | Estimated |

| δH (Hydrogen Bonding) | 7.0 MPa½ | Estimated |

Predicted Solubility in Common Organic Solvents

With the estimated HSPs for this compound, we can now predict its solubility in a range of common laboratory solvents. The solubility distance (Ra) is calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A lower Ra value suggests better solubility. Table 2 provides the predicted relative solubility of this compound in various solvents, ranked by their calculated Ra values.

Table 2: Predicted Relative Solubility of this compound in Common Organic Solvents Based on Hansen Solubility Parameter Distance (Ra)

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (MPa½) | Predicted Relative Solubility |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.2 | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | 8.4 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.1 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.0 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 9.5 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 17.8 | Moderate to Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.1 | Moderate to Poor |

| n-Hexane | 14.9 | 0.0 | 0.0 | 14.3 | Poor |

Note: The predicted relative solubility is a qualitative interpretation of the calculated Ra values. Experimental validation is crucial.

Experimental Validation: A Rigorous Protocol

While the predictive power of HSPs provides a valuable starting point, experimental validation is paramount for scientific integrity. The following detailed protocol, based on the isothermal shake-flask method, is designed to provide accurate and reproducible solubility data for this compound.[5]

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (readability ± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method (for non-volatile solvents):

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The mass of the dissolved solute can then be determined.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC with UV detection (a suitable wavelength for chlorinated pyridines is around 280 nm) or UV-Vis spectrophotometry.[6][7]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

-

Data Analysis and Reporting:

-

Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the predictive and experimental approach to determining the solubility of this compound.